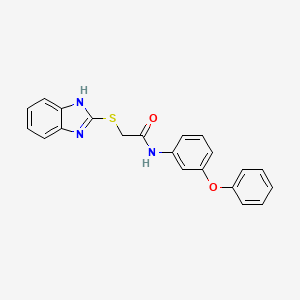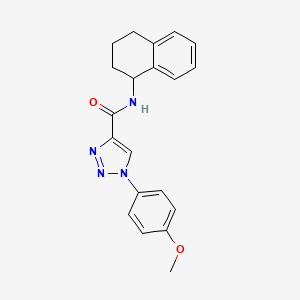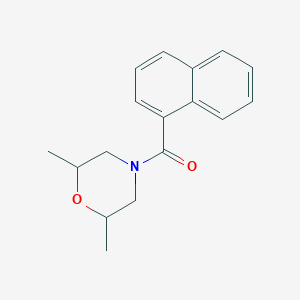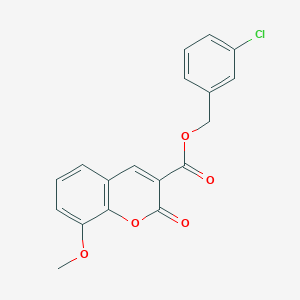![molecular formula C11H15ClN2O B7466294 1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466294.png)
1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea, also known as CPPU, is a synthetic cytokinin that has been extensively studied for its potential application in plant growth regulation. CPPU is a white crystalline powder that is soluble in water and has a molecular weight of 233.7 g/mol.
Scientific Research Applications
1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea has been widely studied for its potential application in plant growth regulation. It has been shown to promote cell division, enhance fruit set, increase fruit size and yield, delay fruit senescence, and improve the quality of fruits and vegetables. 1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea has also been used to induce parthenocarpy, which is the production of seedless fruits without fertilization.
Mechanism of Action
1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea acts as a cytokinin, a class of plant hormones that regulate cell division and differentiation. 1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea binds to cytokinin receptors and activates a signaling pathway that promotes cell division and growth. 1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea also stimulates the expression of genes involved in fruit development and ripening.
Biochemical and Physiological Effects:
1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea has been shown to increase the activity of enzymes involved in cell division and growth, such as peroxidase and polyphenol oxidase. It also enhances the accumulation of sugars, organic acids, and antioxidants in fruits and vegetables. 1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea can improve the color, flavor, and nutritional value of fruits and vegetables.
Advantages and Limitations for Lab Experiments
1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea is a potent cytokinin that can induce a wide range of physiological responses in plants. It is easy to apply and has a long-lasting effect. However, 1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea can be expensive and may have variable effects depending on the plant species, cultivar, and environmental conditions. It is important to optimize the concentration and timing of 1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea application for each experiment.
Future Directions
There are several future directions for 1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea research. One area of interest is the optimization of 1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea application for different plant species and cultivars. Another area of interest is the elucidation of the molecular mechanisms underlying 1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea-induced fruit development and ripening. 1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea may also have potential applications in plant biotechnology, such as the production of seedless fruits or the enhancement of crop yield and quality.
Synthesis Methods
1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea can be synthesized through several methods, including the reaction of 4-chlorobenzylamine with isobutyl isocyanate, or the reaction of 4-chlorobenzyl chloride with isobutyl carbamate. The purity of 1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea can be improved through recrystallization or chromatography.
properties
IUPAC Name |
1-[(4-chlorophenyl)methyl]-3-propan-2-ylurea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15ClN2O/c1-8(2)14-11(15)13-7-9-3-5-10(12)6-4-9/h3-6,8H,7H2,1-2H3,(H2,13,14,15) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BCKKZFTUJITHHR-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)NCC1=CC=C(C=C1)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H15ClN2O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.70 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Chlorophenyl)methyl]-3-propan-2-ylurea | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(1H-indol-3-yl)ethyl]-1-(4-methoxyphenyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B7466211.png)


![N-methyl-N-[(2-methylphenyl)methyl]-2-oxo-1H-pyridine-3-carboxamide](/img/structure/B7466238.png)

![6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl-(3-fluorophenyl)methanone](/img/structure/B7466253.png)
![1-[(2-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466265.png)
![[2-(Furan-2-ylmethylamino)-2-oxoethyl] 4-(thiophen-2-ylsulfonylamino)benzoate](/img/structure/B7466271.png)
![[2-(benzylamino)-2-oxoethyl] (E)-3-(4-chlorophenyl)-2-cyanoprop-2-enoate](/img/structure/B7466273.png)
![1-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-(3-methoxyphenyl)ethanone](/img/structure/B7466285.png)
![1-[(3-Chlorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466290.png)
![3-[2-(6,7-dihydro-4H-thieno[3,2-c]pyridin-5-yl)-2-oxoethyl]-1,3-thiazolidin-2-one](/img/structure/B7466302.png)

![1-[(4-Fluorophenyl)methyl]-3-propan-2-ylurea](/img/structure/B7466312.png)